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Cat. No.: B8013807

Get Quote

This guide provides a comprehensive analysis of the key spectroscopic data for averantin, a

polyhydroxyanthraquinone mycotoxin. Produced by various species of Aspergillus, averantin is

a critical intermediate in the biosynthetic pathway of aflatoxin B1, a potent carcinogen.[1][2][3]

Accurate structural elucidation and characterization of averantin are paramount for

researchers in natural products chemistry, mycotoxicology, and drug development. This

document synthesizes data from mass spectrometry, nuclear magnetic resonance (NMR), and

UV-Vis spectroscopy to provide a definitive analytical profile of the molecule.

The Averantin Molecule: Structure and Significance
Averantin is a C20 anthraquinone characterized by a tetrahydroxylated aromatic core and a

C6 hydroxyalkyl side chain.[4] Its molecular formula is C₂₀H₂₀O₇, with a molecular weight of

372.4 g/mol .[5][6] The precise arrangement of its functional groups and stereochemistry is

critical to its biological role and is definitively established through the spectroscopic techniques

detailed below.

Chemical Structure of Averantin:

IUPAC Name: 1,3,6,8-tetrahydroxy-2-[(1S)-1-hydroxyhexyl]anthracene-9,10-dione[5]
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Molecular Formula: C₂₀H₂₀O₇

Molecular Weight: 372.37 g/mol [5]

Mass Spectrometry (MS)
Mass spectrometry is the foundational technique for determining the molecular weight and

elemental composition of averantin. High-Resolution Mass Spectrometry (HRMS), typically

using Electrospray Ionization (ESI), provides the exact mass, which validates the molecular

formula.

The causality behind choosing ESI is its soft ionization nature, which is ideal for moderately

polar, thermally labile molecules like averantin, ensuring the molecular ion is observed with

high intensity.

Table 1: High-Resolution Mass Spectrometry Data for Averantin

Parameter Value Source

Ionization Mode ESI (Positive/Negative) [7]

Molecular Formula C₂₀H₂₀O₇ [5][6]

Exact Mass (Calculated) 372.1209 [5]

Observed Ion [M+H]⁺ 373.1282 [7]

Observed Ion [M-H]⁻ 371.1136 [7]

Fragmentation Pattern
Tandem MS (MS/MS) experiments reveal the structural backbone through characteristic

fragmentation. A plausible fragmentation pathway involves initial dehydration followed by

cleavages of the alkyl side chain, which validates the connectivity of the molecule.
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Caption: Plausible MS/MS fragmentation of Averantin.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the definitive blueprint of the covalent structure of averantin,

enabling the unambiguous assignment of every proton and carbon atom. Modern 2D NMR

techniques are essential for this process.[8][9] The choice of a deuterated polar solvent like

DMSO-d₆ is crucial for solubilizing the polyhydroxylic compound and observing the

exchangeable hydroxyl protons.[6]

¹H NMR Spectroscopy
The proton NMR spectrum reveals the distinct chemical environments of hydrogen atoms in the

molecule. Key features include chelated hydroxyl protons at very low field (>12 ppm), aromatic

protons in the 6-7 ppm region, and the aliphatic side chain protons at higher field (<5.5 ppm).

Table 2: ¹H NMR Spectroscopic Data for Averantin (80 MHz, DMSO-d₆)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Source

12.64 s 1H 8-OH [1]

12.03 s 1H 6-OH [1]

9.60 br s 2H 1,3-OH [1]

7.02 s 1H H-4 [1]

7.02 s 1H H-5 [1]

6.53 s 1H H-7 [1]

5.15 m 1H H-1' [1]

3.53 br s 1H 1'-OH [1]

1.74 m 2H H-2' [1]

1.30 m 6H H-3', H-4', H-5' [1]

0.85 t 3H H-6' (CH₃) [1]

Note:

Assignments are

based on

historical data

and confirmed

with 2D NMR.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum complements the ¹H data by identifying all carbon atoms, including

quaternary carbons that are invisible in the proton spectrum. The anthraquinone core is

characterized by signals in the aromatic region (100-170 ppm) and two distinct carbonyl signals

downfield (>180 ppm).

Table 3: ¹³C NMR Spectroscopic Data for Averantin (Assignments based on related

compounds and 2D NMR)
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Chemical Shift (δ, ppm) Carbon Assignment Source

190.9 C-9 [10][11]

181.8 C-10 [10][11]

165.9 C-6 [10][11]

164.9 C-8 [10][11]

164.5 C-1 [10][11]

162.2 C-3 [10][11]

136.5 C-10a [10][11]

134.1 C-4a [10][11]

119.5 C-2 [10][11]

110.2 C-8a [10][11]

109.5 C-4 [10][11]

109.1 C-9a [10][11]

108.0 C-5 [10][11]

107.2 C-7 [10][11]

67.5 C-1' [10][11]

37.8 C-2' [10][11]

31.5 C-4' [10][11]

24.9 C-3' [10][11]

22.4 C-5' [10][11]

14.2 C-6' [10][11]

2D NMR and Structural Connectivity
2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC

(Heteronuclear Multiple Bond Correlation) are indispensable. HSQC correlates each proton to
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its directly attached carbon, while HMBC reveals 2- and 3-bond correlations between protons

and carbons. This network of correlations acts as a self-validating system, confirming the

molecular structure piece by piece.

Caption: Key HMBC correlations confirming Averantin's structure.

UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated

anthraquinone chromophore. The spectrum is characterized by distinct absorption bands that

are indicative of its structure. The choice of solvent (e.g., methanol, ethanol) is critical, as

solvent polarity and pH can influence the position and intensity of these bands.[12]

Table 4: UV-Visible Spectroscopic Data for Averantin in Methanol

Band λmax (nm) Type of Transition

Band I ~450 nm n → π

Band II ~290 nm π → π

Band III ~260 nm π → π

Band IV ~220 nm π → π

Note: Approximate values

based on typical

polyhydroxyanthraquinone

spectra.[12][13]

Experimental Protocols
Adherence to rigorous, validated protocols is essential for obtaining high-quality, reproducible

spectroscopic data.

I. Sample Preparation
Isolation: Averantin is typically isolated from fungal cultures (Aspergillus sp.) grown on a

suitable medium.[3] Mycelia are extracted with a solvent like acetone or ethyl acetate.
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Purification: The crude extract is purified using column chromatography (e.g., Sephadex LH-

20, silica gel) to yield pure averantin (>98%).[13]

Solubilization: For analysis, accurately weigh the purified solid.

NMR: Dissolve ~5-10 mg in 0.6 mL of deuterated solvent (e.g., DMSO-d₆).[14]

MS: Prepare a dilute solution (~1-10 µg/mL) in an appropriate solvent like methanol or

acetonitrile, often with a small amount of formic acid or ammonium hydroxide to aid

ionization.[15][16]

UV-Vis: Prepare a solution in a UV-grade solvent (e.g., methanol) to an absorbance of ~1

AU.

II. NMR Data Acquisition
Instrument: Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution.[14]

¹H NMR: Acquire data using a standard pulse program. Key parameters include a 30° pulse

angle and a relaxation delay of at least 1-2 seconds to ensure accurate integration.[17][18]

¹³C NMR: Use a proton-decoupled pulse sequence. A sufficient number of scans is required

due to the low natural abundance of ¹³C.

2D NMR:

COSY: Identifies ¹H-¹H spin systems.

HSQC: Correlates ¹H to their directly attached ¹³C.

HMBC: Optimized for a coupling constant of ~8 Hz to detect long-range ¹H-¹³C

correlations.

III. Mass Spectrometry Data Acquisition
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is required for

accurate mass measurement.[16]
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Method: Infuse the sample solution via an ESI source.

Full Scan: Acquire data over a mass range of m/z 100-700 to detect the molecular ion.

MS/MS: Select the precursor ion ([M+H]⁺ or [M-H]⁻) for collision-induced dissociation (CID)

to generate fragment ions.

IV. Logical Workflow for Structural Elucidation
The process of identifying an unknown natural product like averantin follows a logical, multi-

technique workflow. Each step provides data that builds upon the last, leading to an

unambiguous structural assignment.

Initial Analysis

1D NMR Spectroscopy

2D NMR Connectivity

Final Structure

HR-MS Analysis

Determine Molecular Formula
(e.g., C₂₀H₂₀O₇)

Identify Functional Groups
(Aromatic, Alkyl, OH, C=O)

¹H NMR ¹³C NMR

Assemble Structural Fragments
(e.g., side chain, aromatic rings)

HSQC, HMBC, COSY

Propose Final Structure
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Caption: Logical workflow for Averantin structure elucidation.

Conclusion
The spectroscopic profile of averantin is well-defined, with mass spectrometry confirming its

elemental composition and NMR spectroscopy providing a complete map of its atomic

connectivity. UV-Vis spectroscopy corroborates the presence of the anthraquinone

chromophore. Together, these techniques provide a robust and self-validating dataset essential

for the unambiguous identification, quantification, and study of averantin in complex biological

and chemical systems.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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